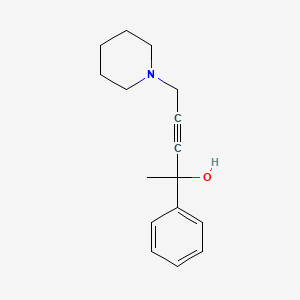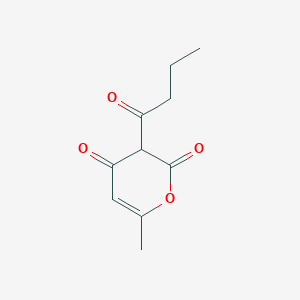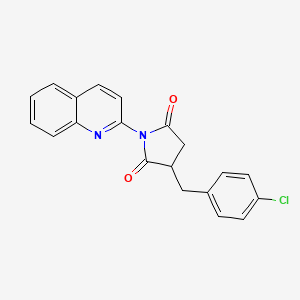
2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GABOB (gamma-aminobutyric acid oxybutyric acid) and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol involves the modulation of GABA activity in the brain. This compound has been found to increase the levels of GABA in the brain by inhibiting the enzyme that breaks down GABA. This increased GABA activity has been found to have a calming effect on the brain, which can reduce the severity and frequency of seizures and anxiety.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of neurological disorders, this compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can have a calming effect on the brain. This increased GABA activity has also been found to reduce the severity and frequency of seizures in animal models of epilepsy.
实验室实验的优点和局限性
One of the main advantages of using 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol in lab experiments is its ability to increase the levels of GABA in the brain. This can be useful for studying the role of GABA in neurological disorders and for developing new treatments for these disorders. However, one limitation of using this compound in lab experiments is that it can be difficult to control the dosage and administration of the compound, which can affect the results of the experiment.
未来方向
There are many potential future directions for the study of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol. One area of research is the development of new treatments for neurological disorders such as epilepsy and anxiety. Another area of research is the study of the role of GABA in the brain and its potential for regulating neuronal activity. Additionally, there is potential for the development of new drugs that target the GABA system in the brain, which could have significant implications for the treatment of a range of neurological disorders.
合成方法
The synthesis of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol involves the reaction of 1,5-dibromo-2-pentene with magnesium, followed by the reaction with 2-piperidinone and phenylboronic acid. The resulting product is then hydrolyzed to produce this compound. This synthesis method has been widely used in scientific research to produce the compound in large quantities for further study.
科学研究应用
2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol has been found to have a range of potential scientific research applications. One of its most promising applications is in the treatment of neurological disorders such as epilepsy and anxiety. Studies have shown that this compound can increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that helps to regulate neuronal activity. This increased GABA activity has been found to reduce the severity and frequency of seizures in animal models of epilepsy.
属性
IUPAC Name |
2-phenyl-5-piperidin-1-ylpent-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-16(18,15-9-4-2-5-10-15)11-8-14-17-12-6-3-7-13-17/h2,4-5,9-10,18H,3,6-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJPECDPEBOUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCCC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)

![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)

![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)

![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)

